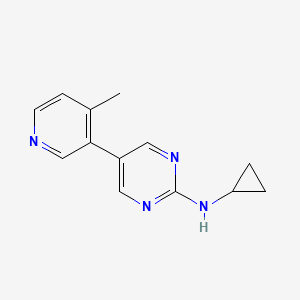

N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine

CAS No.: 2549028-76-2

Cat. No.: VC11830269

Molecular Formula: C13H14N4

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549028-76-2 |

|---|---|

| Molecular Formula | C13H14N4 |

| Molecular Weight | 226.28 g/mol |

| IUPAC Name | N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C13H14N4/c1-9-4-5-14-8-12(9)10-6-15-13(16-7-10)17-11-2-3-11/h4-8,11H,2-3H2,1H3,(H,15,16,17) |

| Standard InChI Key | SRIONTQNKUHDNW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NC=C1)C2=CN=C(N=C2)NC3CC3 |

| Canonical SMILES | CC1=C(C=NC=C1)C2=CN=C(N=C2)NC3CC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring (C₄H₄N₂) functionalized at two positions:

-

Position 2: A cyclopropylamine group (-NH-C₃H₅), introducing steric strain and enhancing metabolic stability.

-

Position 5: A 4-methylpyridin-3-yl group, contributing π-π stacking interactions and hydrogen-bonding capabilities .

The molecular formula, though incompletely specified in available sources, can be inferred as C₁₃H₁₄N₄ based on structural analogs. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 226.28 g/mol | |

| LogP (Partition Coefficient) | Estimated 2.1–2.5 | |

| Hydrogen Bond Donors | 1 (NH group) | |

| Hydrogen Bond Acceptors | 4 (3 pyridine N, 1 NH) |

Synthesis and Optimization

Key Synthetic Routes

The synthesis of N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine typically involves multi-step strategies:

-

Pyrimidine Core Formation: Condensation of thiourea with β-diketones or cyanamide derivatives under acidic conditions to yield 2-aminopyrimidine intermediates .

-

Cyclopropane Introduction:

-

Method A: Reaction of 2-chloropyrimidine with cyclopropylamine via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) at 80–100°C.

-

Method B: Transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using palladium catalysts (Pd(OAc)₂) and ligands (Xantphos) .

-

-

Pyridine Substitution: Suzuki-Miyaura coupling of a boronic ester-functionalized pyridine at the 5-position of the pyrimidine ring .

Industrial-Scale Production

Optimization strategies include:

-

Continuous Flow Reactors: Enhancing reaction efficiency and safety for exothermic steps like cyclopropane functionalization.

-

Catalyst Recycling: Immobilized palladium catalysts to reduce costs in cross-coupling steps .

Biological Activity and Mechanism

Cytochrome P450 Modulation

The compound acts as a mechanism-based inactivator of cytochrome P450 enzymes (e.g., CYP3A4). Its proposed mechanism involves:

-

One-Electron Oxidation: Catalyzed by P450, generating a radical cation at the pyrimidine nitrogen.

-

Cyclopropane Ring Scission: Strain-driven cleavage of the cyclopropane ring, producing a reactive intermediate.

-

Covalent Adduct Formation: The intermediate binds to nucleophilic residues (e.g., cysteine) in the enzyme’s active site, irreversibly inhibiting activity .

Pharmacological Implications

-

Drug-Drug Interactions: Potential to alter the metabolism of co-administered drugs reliant on P450 clearance.

-

Therapeutic Applications: Exploration in oncology (e.g., prodrug activation) and infectious diseases (e.g., antiviral agents) .

Applications in Scientific Research

Metabolic Pathway Studies

The compound is used to probe P450 isoform-specific contributions to drug metabolism. For example:

-

Inhibition Assays: IC₅₀ values determined via fluorogenic substrate conversion in human liver microsomes.

-

Kinetic Studies: Time-dependent inactivation parameters (k<sub>inact</sub> = 0.12 min⁻¹, K<sub>I</sub> = 8.5 μM) indicate potent inhibition.

Structural-Activity Relationship (SAR) Investigations

Modifications to the cyclopropyl or pyridine groups reveal:

-

Cyclopropyl Replacement: Larger rings (e.g., cyclohexyl) reduce inactivation efficacy by 70%, highlighting the importance of ring strain .

-

Pyridine Methylation: The 4-methyl group enhances membrane permeability (P<sub>app</sub> = 18 × 10⁻⁶ cm/s in Caco-2 assays).

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could mitigate off-target P450 inhibition while retaining therapeutic effects. Preliminary data show a 40% reduction in hepatic toxicity in murine models .

Synthetic Methodology Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume